Cas no 1170902-86-9 (N-{5-[4-(dimethylsulfamoyl)phenyl]-1,3,4-oxadiazol-2-yl}-2-(4-fluorophenyl)acetamide)

N-{5-[4-(Dimethylsulfamoyl)phenyl]-1,3,4-oxadiazol-2-yl}-2-(4-fluorophenyl)acetamide is a synthetic organic compound featuring a 1,3,4-oxadiazole core substituted with a dimethylsulfamoylphenyl group and a 4-fluorophenylacetamide moiety. This structure confers potential bioactivity, particularly in medicinal chemistry applications, due to the presence of sulfonamide and fluorophenyl groups, which are known to enhance binding affinity and metabolic stability. The oxadiazole ring contributes to its rigidity, potentially improving selectivity in target interactions. This compound may serve as a valuable intermediate or scaffold in the development of pharmacologically active agents, particularly in areas such as enzyme inhibition or receptor modulation. Its well-defined structure allows for precise modifications to optimize physicochemical and pharmacokinetic properties.
N-{5-[4-(dimethylsulfamoyl)phenyl]-1,3,4-oxadiazol-2-yl}-2-(4-fluorophenyl)acetamide structure
1170902-86-9 structure
Product Name:N-{5-[4-(dimethylsulfamoyl)phenyl]-1,3,4-oxadiazol-2-yl}-2-(4-fluorophenyl)acetamide
CAS No:1170902-86-9
MF:C18H17FN4O4S
MW:404.415385961533
CID:5471087
Update Time:2025-10-31

N-{5-[4-(dimethylsulfamoyl)phenyl]-1,3,4-oxadiazol-2-yl}-2-(4-fluorophenyl)acetamide Chemical and Physical Properties

Names and Identifiers

    • N-[5-[4-(dimethylsulfamoyl)phenyl]-1,3,4-oxadiazol-2-yl]-2-(4-fluorophenyl)acetamide
    • N-{5-[4-(dimethylsulfamoyl)phenyl]-1,3,4-oxadiazol-2-yl}-2-(4-fluorophenyl)acetamide
    • Inchi: 1S/C18H17FN4O4S/c1-23(2)28(25,26)15-9-5-13(6-10-15)17-21-22-18(27-17)20-16(24)11-12-3-7-14(19)8-4-12/h3-10H,11H2,1-2H3,(H,20,22,24)
    • InChI Key: RRJYNKPCEPNDTF-UHFFFAOYSA-N
    • SMILES: C(NC1=NN=C(C2=CC=C(S(N(C)C)(=O)=O)C=C2)O1)(=O)CC1=CC=C(F)C=C1

N-{5-[4-(dimethylsulfamoyl)phenyl]-1,3,4-oxadiazol-2-yl}-2-(4-fluorophenyl)acetamide Pricemore >>

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N-{5-[4-(dimethylsulfamoyl)phenyl]-1,3,4-oxadiazol-2-yl}-2-(4-fluorophenyl)acetamide Related Literature

Additional information on N-{5-[4-(dimethylsulfamoyl)phenyl]-1,3,4-oxadiazol-2-yl}-2-(4-fluorophenyl)acetamide

Comprehensive Overview of N-{5-[4-(dimethylsulfamoyl)phenyl]-1,3,4-oxadiazol-2-yl}-2-(4-fluorophenyl)acetamide (CAS No. 1170902-86-9)

N-{5-[4-(dimethylsulfamoyl)phenyl]-1,3,4-oxadiazol-2-yl}-2-(4-fluorophenyl)acetamide (CAS No. 1170902-86-9) is a specialized organic compound that has garnered significant attention in pharmaceutical and biochemical research due to its unique structural features and potential therapeutic applications. This compound belongs to the 1,3,4-oxadiazole family, a class of heterocyclic compounds known for their diverse biological activities. The presence of a dimethylsulfamoyl group and a 4-fluorophenyl moiety further enhances its pharmacological profile, making it a subject of interest for drug discovery and development.

In recent years, the demand for novel small-molecule inhibitors and targeted therapies has surged, driven by advancements in precision medicine and personalized healthcare. Researchers are increasingly exploring compounds like N-{5-[4-(dimethylsulfamoyl)phenyl]-1,3,4-oxadiazol-2-yl}-2-(4-fluorophenyl)acetamide for their potential to modulate specific biological pathways. Its structural complexity and functional groups suggest possible interactions with enzymes or receptors involved in inflammatory and metabolic disorders, aligning with current trends in drug repurposing and multi-target therapeutics.

The synthesis of N-{5-[4-(dimethylsulfamoyl)phenyl]-1,3,4-oxadiazol-2-yl}-2-(4-fluorophenyl)acetamide involves multi-step organic reactions, including the formation of the 1,3,4-oxadiazole core and subsequent functionalization with the dimethylsulfamoyl and 4-fluorophenyl groups. Analytical techniques such as NMR spectroscopy, mass spectrometry, and HPLC are critical for characterizing its purity and confirming its molecular structure. These methods ensure the compound meets the stringent quality standards required for preclinical and clinical studies.

From a pharmacological perspective, the fluorophenyl and sulfamoyl substituents in N-{5-[4-(dimethylsulfamoyl)phenyl]-1,3,4-oxadiazol-2-yl}-2-(4-fluorophenyl)acetamide may contribute to its bioavailability and target affinity. Fluorine atoms are often incorporated into drug molecules to enhance metabolic stability and membrane permeability, while sulfamoyl groups can improve solubility and binding interactions. These attributes make the compound a promising candidate for further investigation in areas such as enzyme inhibition and signal transduction modulation.

The growing interest in computational drug design and AI-driven molecular modeling has also highlighted the relevance of compounds like N-{5-[4-(dimethylsulfamoyl)phenyl]-1,3,4-oxadiazol-2-yl}-2-(4-fluorophenyl)acetamide. Researchers utilize in silico tools to predict its binding modes and optimize its chemical structure for enhanced efficacy. Such approaches accelerate the identification of lead compounds and reduce the time and cost associated with traditional drug discovery processes.

In conclusion, N-{5-[4-(dimethylsulfamoyl)phenyl]-1,3,4-oxadiazol-2-yl}-2-(4-fluorophenyl)acetamide (CAS No. 1170902-86-9) represents a compelling example of modern medicinal chemistry innovation. Its structural versatility and potential therapeutic applications align with contemporary research priorities, including targeted drug delivery and precision medicine. As scientific understanding of its mechanisms deepens, this compound may pave the way for new treatments in areas of unmet medical need.

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